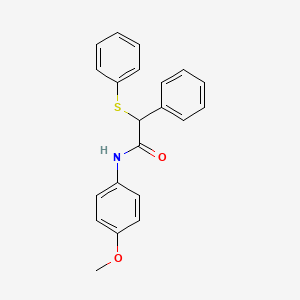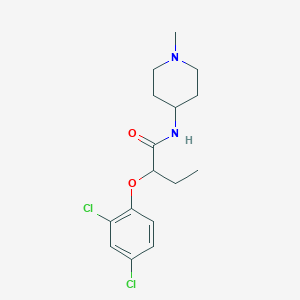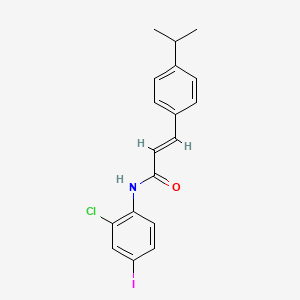
2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate, also known as MOCECOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MOCECOB belongs to the class of compounds known as oxo-esters, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is not fully understood. However, it has been suggested that 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate may exert its therapeutic effects by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory disorders. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in lab experiments is its relatively low toxicity. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to exhibit low acute toxicity in animal models, which makes it a safe compound for use in lab experiments. However, one limitation of using 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. One area of research is the development of novel 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate involves the reaction between 4-(cyclohexylamino)-4-oxobutanoic acid and 4-methoxyphenylacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate as a white crystalline solid with a melting point of 168-170°C.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-16-9-7-14(8-10-16)17(21)13-25-19(23)12-11-18(22)20-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDXSTZBRPMIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)


![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)

![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)
![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)

![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940541.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4940549.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)
![2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B4940564.png)